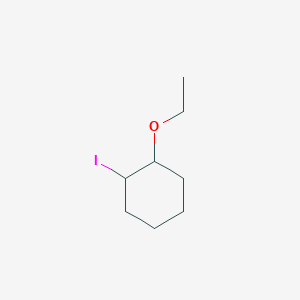

1-Ethoxy-2-iodocyclohexane

Description

Significance of Halogenated Cyclic Ethers in Contemporary Organic Chemistry

Halogenated cyclic ethers are a significant class of compounds in modern organic chemistry. nih.gov The presence of a halogen and an ether within a cyclic framework introduces specific stereochemical constraints and reactivity patterns. These features are highly sought after for the construction of intricate molecular architectures found in natural products and pharmaceutically active compounds. The controlled introduction of these functionalities allows for subsequent modifications, such as eliminations to form unsaturated ethers or substitutions to introduce other functional groups, highlighting their role as versatile synthetic precursors. nih.govchinesechemsoc.org

Overview of 1-Ethoxy-2-iodocyclohexane within the Class of Vicinal Iodinated Ethers

This compound is a representative member of the vicinal iodinated ether family. scielo.br Its structure consists of a cyclohexane (B81311) ring substituted with an ethoxy group (-OCH2CH3) and an iodine atom on adjacent carbons. nih.gov This particular arrangement makes it a subject of interest for studying the reactivity and synthetic potential of vicinal haloethers. The iodine atom, being a good leaving group, and the adjacent ether functionality, which can influence the reactivity of the neighboring carbon, contribute to its unique chemical behavior. chegg.com

Scope of Research on this compound: From Synthesis to Advanced Applications

Research concerning this compound spans from its fundamental synthesis to its application as a reactant in various organic transformations. The primary method for its synthesis involves the cohalogenation of cyclohexene (B86901). scielo.brscielo.br This reaction, where an alkene is treated with a halogen in the presence of an alcohol, provides a direct route to vicinal haloethers. masterorganicchemistry.com The resulting trans-1-Ethoxy-2-iodocyclohexane can then be utilized in further synthetic steps. scielo.brchegg.com While its direct advanced applications are not extensively documented in mainstream literature, its role as a model compound and a potential intermediate in the synthesis of more complex molecules remains an area of academic interest. evitachem.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C8H15IO |

| Molecular Weight | 254.11 g/mol |

| CAS Number | 217813-83-7 |

| Appearance | Colorless or light orange oil |

| Stereochemistry | Typically synthesized as the trans isomer |

This data is compiled from references scielo.brnih.govscielo.brchemsrc.com.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectral Data of trans-1-Ethoxy-2-iodocyclohexane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.24 | t | 7.00 | -OCH2CH 3 |

| 1.30-1.61 | m | Cyclohexane ring protons | |

| 1.7-2.2 | m | Cyclohexane ring protons | |

| 2.37-2.48 | m | Cyclohexane ring proton | |

| 3.32 | m | H -C-O | |

| 3.60 | m | -OCH 2CH3 | |

| 4.04 | m | 8.9 | H -C-I |

This data is from reference scielo.br.

¹³C NMR Spectral Data of trans-1-Ethoxy-2-iodocyclohexane

| Chemical Shift (δ) ppm | Assignment |

| 15.8 | -OCH2C H3 |

| 23.9 | Cyclohexane ring carbon |

| 27.4 | Cyclohexane ring carbon |

| 31.6 | Cyclohexane ring carbon |

| 36.2 | Cyclohexane ring carbon |

| 38.1 | C -I |

| 65.0 | -OC H2CH3 |

| 82.0 | C -O |

This data is from reference scielo.brscielo.br.

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 254. scielo.br Other significant fragments are observed at m/z 127 and 81 (base peak), corresponding to the loss of the ethoxy group and subsequent fragmentation of the iodocyclohexane (B1584034) moiety. scielo.br

Structure

3D Structure

Properties

Molecular Formula |

C8H15IO |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

1-ethoxy-2-iodocyclohexane |

InChI |

InChI=1S/C8H15IO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3 |

InChI Key |

MGQIXMUSWWWSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCC1I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethoxy 2 Iodocyclohexane and Its Analogues

Direct Electrophilic Oxyiodination of Cyclohexene (B86901)

The direct electrophilic oxyiodination of cyclohexene is a primary method for the synthesis of 1-ethoxy-2-iodocyclohexane. This reaction involves the addition of an iodine species and an ethoxy group across the double bond of cyclohexene.

Investigation of Iodine Sources and Reaction Conditions

The choice of iodine source and reaction conditions plays a critical role in the outcome of the oxyiodination of cyclohexene. Molecular iodine (I₂) is a commonly used iodine source. mdpi.com The reaction of cyclohexene with iodine in the presence of an alcohol, such as ethanol (B145695), leads to the formation of the corresponding alkoxy-iodo derivative. The reaction is understood to proceed through an electrophilic attack on the alkene's π-electrons. libretexts.orgmsu.edulibretexts.orgscience-revision.co.uk

Other iodine reagents, such as iodine monochloride (ICl) and N-iodosuccinimide (NIS), are also effective for these transformations and can be used under mild conditions, often at room temperature. researchgate.net The generation of iodine in situ from mixtures like copper(II) sulfate (B86663) and sodium iodide has also been reported as an efficient and environmentally benign approach. nih.govacs.org The reaction conditions are generally mild, with many procedures carried out at room temperature. researchgate.netnih.gov

Role of Nucleophilic Solvents: Ethanol as the Oxygen Source

In the context of synthesizing this compound, ethanol serves as both the solvent and the nucleophile. Following the initial electrophilic attack of the iodine species on the cyclohexene double bond, a cyclic iodonium (B1229267) ion intermediate is formed. nih.govacs.org Ethanol then attacks this intermediate in a nucleophilic manner, leading to the opening of the three-membered ring and the formation of the this compound product. The use of an alcohol as a solvent and nucleophile is a common strategy in such additions to alkenes. msu.edu If water is used instead of ethanol, the corresponding iodohydrin (2-iodocyclohexan-1-ol) is formed. scielo.br

The regioselectivity of the nucleophilic attack is governed by Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the iodonium ion intermediate. In the case of cyclohexene, the two carbons are equivalent, leading to a single regioisomeric product.

Catalytic Approaches in Oxyiodination, including Heterogeneous Catalysis with Clay Minerals

To enhance the efficiency and selectivity of oxyiodination reactions, various catalytic systems have been explored. Clay minerals have emerged as effective heterogeneous catalysts for these transformations. scielo.br Natural Brazilian clays (B1170129), such as F-101 and F-117, have shown to be efficient catalysts for the co-iodination of cyclohexene with alcohols. scielo.br These clays possess properties like a well-defined variable basal distance and the presence of iron (Fe³⁺), which is known to catalyze co-iodination reactions. scielo.br

The catalytic activity of clay minerals is attributed to their Brønsted and Lewis acidic sites, as well as their layered structure which can facilitate reactions. researchgate.netijpsjournal.comnih.gov The use of clay catalysts aligns with the principles of green chemistry due to their low cost, high availability, and ease of separation from the reaction mixture. scielo.brijpsjournal.com The catalytic performance can be influenced by the specific type of clay, with smectite clays like montmorillonite (B579905) often being used due to their swelling capacity and ion-exchange properties. ijpsjournal.com Acid treatment or pillaring of clays can further enhance their catalytic properties by increasing surface area and porosity. researchgate.net

Intramolecular Iodocyclization Strategies for Related Ethoxy-Containing Systems

Intramolecular iodocyclization is a powerful method for the synthesis of various iodine-containing heterocyclic compounds. While not directly producing this compound, these strategies are highly relevant for the synthesis of its analogues containing ethoxy groups.

Cyclization of Unsaturated Alkynes with Ethoxy-Substituted Moieties

The iodocyclization of unsaturated alkynes bearing ethoxy-substituted moieties is a versatile route to functionalized heterocycles. nih.govnih.govacs.org This reaction typically involves the electrophilic activation of the alkyne by an iodine source, followed by an intramolecular nucleophilic attack by an oxygen atom from the ethoxy-containing group. nih.govacs.org

For instance, 2-alkynyl-1-(1-ethoxyethoxy)benzenes can undergo iodocyclization to produce 3-iodobenzo[b]furans in good to excellent yields. nih.govacs.org Similarly, the 6-endo-dig iodocyclization of 3-ethoxy-1-(2-alkoxyphenyl)-2-yn-1-ols provides a convenient synthesis of 4-substituted 3-iodocoumarins. nih.gov These reactions are generally carried out under mild conditions using molecular iodine (I₂) in solvents like dichloromethane (B109758) or toluene (B28343) at room temperature. nih.gov The presence of an ethoxy group can influence the reaction's outcome, and in some cases, the oxygen atoms within ether functionalities act as efficient nucleophiles for the intramolecular cyclization. nih.govnih.gov

| Starting Material | Iodine Source/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Alkynyl-1-(1-ethoxyethoxy)benzenes | I(coll)₂PF₆-BF₃·OEt₂ | 3-Iodobenzo[b]furans | Good to Excellent | nih.gov, acs.org |

| 3-Ethoxy-1-(2-alkoxyphenyl)-2-yn-1-ols | I₂ in CH₂Cl₂ or Toluene | 4-Substituted 3-iodocoumarins | Good to Excellent | nih.gov |

| 1-Alkoxy-4-ethoxy-3-yn-1,2-diols | I₂ in CH₂Cl₂ or Toluene | 4,5-Disubstituted 3-iodobutenolides | Good to Excellent | nih.gov |

Development of Novel Iodocyclization Reagents and Methodologies

Research in the field of iodocyclization continues to focus on the development of new reagents and methodologies to improve efficiency, selectivity, and substrate scope. tcichemicals.com While traditional reagents like molecular iodine and N-iodosuccinimide are widely used, newer systems are constantly being explored. researchgate.net

One area of development is the use of metallic reagents to mediate iodocyclization reactions, which can offer high regio- and stereoselectivity. tcichemicals.com Another approach involves the in situ generation of iodine, for example, from the reaction of copper(II) sulfate and sodium iodide in an aqueous medium, which presents a more environmentally friendly alternative to using organic solvents. nih.govacs.org The development of catalytic enantioselective iodocyclization reactions is also a significant area of research, aiming to produce chiral iodine-containing heterocycles. biointerfaceresearch.com These advancements in iodocyclization methodologies provide powerful tools for the synthesis of a wide array of complex molecules, including those structurally related to this compound. researchgate.net

Extension to Diverse Heterocyclic Architectures via Iodocyclization

The iodocyclization reaction, a powerful tool in organic synthesis, extends far beyond the formation of simple substituted cyclohexanes. This methodology is widely employed for the construction of a vast array of iodine-containing heterocyclic compounds. benthamdirect.comresearchgate.net The fundamental principle involves the electrophilic activation of a carbon-carbon double or triple bond by an iodine source, followed by an intramolecular attack from a tethered nucleophile. nio.res.in This process is highly efficient, typically proceeds under mild, room-temperature conditions, and utilizes common electrophilic iodine reagents such as molecular iodine (I₂), iodine monochloride (ICl), or N-iodosuccinimide (NIS). benthamdirect.comresearchgate.net

The versatility of iodocyclization stems from its ability to form various ring sizes, accommodate different heteroatoms, and control stereochemistry. The reaction is governed by Baldwin's rules, with exo cyclizations generally favored over endo cyclizations for forming five- and six-membered rings. scirp.org The initial electrophilic attack of iodine on an unsaturated system forms a cyclic iodonium ion intermediate. acs.orgnih.gov This intermediate is then trapped intramolecularly by a suitably positioned nucleophile (containing oxygen, nitrogen, sulfur, etc.), leading to the formation of a heterocyclic ring. nio.res.inbiointerfaceresearch.com

The resulting iodo-substituted heterocycles are not merely final products but are valuable synthetic intermediates. The carbon-iodine bond serves as a versatile handle for further molecular elaboration through various transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. benthamdirect.comnih.gov This two-step sequence of iodocyclization followed by cross-coupling allows for the rapid assembly of complex molecular architectures from simple, acyclic precursors. nih.gov

Research has demonstrated the broad scope of this reaction in synthesizing a multitude of heterocyclic systems. These include, but are not limited to, furans, benzofurans, pyrans, indoles, quinolines, isocoumarins, pyrrolidines, and thiophenes. nio.res.innih.gov The efficiency of the cyclization can be influenced by electronic factors; substrates with electron-donating groups tend to react faster due to the stabilization of the cationic iodonium intermediate. acs.orgnih.gov

The following tables summarize representative examples from the literature, showcasing the application of iodocyclization in generating diverse heterocyclic structures from various unsaturated starting materials.

Table 1: Iodocyclization of o-Allyl Phenols to Dihydrobenzofurans

This table illustrates the 5-exo-trig cyclization of ortho-allyl phenols in water, a green solvent. The reaction proceeds via an iodonium intermediate, yielding functionalized dihydrobenzofurans. nio.res.in

| Entry | Substrate (o-Allyl Phenol Derivative) | Reagent | Product | Yield | Ref. |

| 1 | Phenol, 2-(2-propen-1-yl)- | I₂ / H₂O | 2,3-Dihydro-2-(iodomethyl)benzofuran | Good | nio.res.in |

| 2 | 4-Methylphenol, 2-(2-propen-1-yl)- | I₂ / H₂O | 2,3-Dihydro-2-(iodomethyl)-5-methylbenzofuran | Good | nio.res.in |

| 3 | 4-Methoxyphenol, 2-(2-propen-1-yl)- | I₂ / H₂O | 2,3-Dihydro-2-(iodomethyl)-5-methoxybenzofuran | Good | nio.res.in |

| 4 | 4-Chlorophenol, 2-(2-propen-1-yl)- | I₂ / H₂O | 5-Chloro-2,3-dihydro-2-(iodomethyl)benzofuran | Good | nio.res.in |

Table 2: NIS-Mediated Iodocyclization of Diallyl-Dihydroxy Naphthalenes

This table details the synthesis of naphthodifuran derivatives through a double 5-exo-trig iodocyclization reaction using N-Iodosuccinimide (NIS) in acetonitrile. scirp.org

| Entry | Substrate | Product | Yield (%) | Ref. |

| 1 | 2,6-Diallyl-1,5-dihydroxynaphthalene | 2,8-Bis(iodomethyl)-2,3,8,9-tetrahydro-1,7-dioxacyclopenta[cd]phenalene | 85 | scirp.org |

| 2 | 2,6-Bis(2-methylallyl)-1,5-dihydroxynaphthalene | 2,8-Bis(iodomethyl)-2,8-dimethyl-2,3,8,9-tetrahydro-1,7-dioxacyclopenta[cd]phenalene | 82 | scirp.org |

| 3 | 2,7-Diallyl-1,8-dihydroxynaphthalene | 2,9-Bis(iodomethyl)-2,3,9,10-tetrahydro-1,8-dioxacyclopenta[def]phenanthrene | 80 | scirp.org |

| 4 | 2,7-Bis(2-methylallyl)-1,8-dihydroxynaphthalene | 2,9-Bis(iodomethyl)-2,9-dimethyl-2,3,9,10-tetrahydro-1,8-dioxacyclopenta[def]phenanthrene | 78 | scirp.org |

Table 3: Synthesis of Nitrogen-Containing Heterocycles via Iodoamidation

This table presents the synthesis of iodinated nitrogen heterocycles through the cyclization of unsaturated sulfonamides, demonstrating the utility of N-nucleophiles in this reaction. beilstein-journals.org

Mechanistic Elucidation of 1 Ethoxy 2 Iodocyclohexane Formation and Transformations

Electrophilic Addition Pathways

The synthesis of 1-ethoxy-2-iodocyclohexane from cyclohexene (B86901) proceeds via an electrophilic addition mechanism. This pathway is initiated by the electrophilic character of iodine, which interacts with the electron-rich π-bond of the cyclohexene ring. msu.eduscience-revision.co.uk The presence of ethanol (B145695) as a nucleophile is crucial for the formation of the final iodoether product.

Formation and Role of Cyclic Iodonium (B1229267) Ion Intermediates

The interaction between an alkene, such as cyclohexene, and an electrophilic halogen like iodine leads to the formation of a transient, three-membered ring known as a cyclic iodonium ion. libretexts.orgmdpi.com This process begins with the polarization of the iodine molecule as it approaches the π-electron cloud of the alkene, creating an electrophilic center that induces the opening of the double bond. science-revision.co.uk The resulting intermediate is a positively charged iodonium ion, which is relatively stable and has been identified in various halogen addition reactions. libretexts.org The formation of this cyclic intermediate is a key step that dictates the stereochemical course of the reaction. researchgate.net

The structure of the iodonium ion is critical; the iodine atom is bonded to two adjacent carbon atoms, forming a strained ring. This structure prevents free rotation around the carbon-carbon bond, which has significant stereochemical implications. masterorganicchemistry.com

Stereochemical Outcomes of Electrophilic Oxyiodination, such as Trans Stereospecificity

The formation of the cyclic iodonium ion intermediate is central to the stereochemical outcome of the oxyiodination reaction. The nucleophile (ethanol) must attack a carbon atom of the three-membered ring from the face opposite to the bulky iodine atom. masterorganicchemistry.com This backside attack leads to an inversion of configuration at the carbon atom being attacked.

The result of this mechanistic constraint is anti-addition, where the iodine and the ethoxy group add to opposite faces of the original double bond. In the case of cyclohexene, this results in the exclusive formation of the trans-1-ethoxy-2-iodocyclohexane diastereomer. This high degree of stereoselectivity, where a specific stereoisomer of the reactant leads to a specific stereoisomer of the product, is known as stereospecificity. makingmolecules.comiupac.orgiupac.orgwikipedia.org The formation of trans-1,2-diiodocyclohexane from the reaction of cyclohexene and iodine is a classic example of this stereospecific anti-addition. libretexts.org

| Reactants | Intermediate | Mode of Attack | Product Stereochemistry |

|---|---|---|---|

| Cyclohexene, I₂, C₂H₅OH | Cyclic Iodonium Ion | Anti-addition (Backside attack by C₂H₅OH) | trans-1-Ethoxy-2-iodocyclohexane |

Radical Mechanistic Considerations in Related Iodide Chemistry

While the formation of this compound is an electrophilic process, iodoalkanes like it can undergo transformations through radical mechanisms. These reactions typically involve the homolytic cleavage of the carbon-iodine bond, which is relatively weak.

Generation of Alkyl Radicals from Iodoalkanes in Catalytic Reductive Coupling

Iodoalkanes are effective precursors for the generation of alkyl radicals under reductive conditions. acs.org This can be achieved using various methods, including photoredox catalysis or the use of metal reductants like samarium(II) iodide or zinc in the presence of an iron catalyst. acs.orgnih.gov In a typical catalytic reductive coupling, a single-electron transfer (SET) from a reductant to the iodoalkane can lead to the cleavage of the C-I bond, generating an alkyl radical and an iodide anion. nih.govbeilstein-journals.org

For instance, in iron-catalyzed reductive couplings, an alkyl iodide can be reduced by metallic zinc to form a cyclohexyl radical. nih.gov These highly reactive alkyl radical intermediates can then participate in a variety of carbon-carbon bond-forming reactions, such as coupling with alkynes or alkenes. acs.orgnih.govnih.govresearchgate.net

| Method | Reagents/Conditions | Description |

|---|---|---|

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir(III) complex) | Excited photocatalyst induces single-electron transfer to the iodoalkane. nih.gov |

| Metal-Catalyzed Reduction | Fe salts/Zn, SmI₂ | A low-valent metal acts as a reductant to cleave the C-I bond. acs.orgnih.gov |

| Silane-Mediated Reduction | Tris(trimethylsilyl)silane (TTMS), light irradiation | Photoexcitation of a complex between the silane (B1218182) and alkyl iodide leads to C-I bond homolysis. researchgate.net |

Radical Trapping Experiments and Spectroscopic Evidence

Confirming the involvement of radical intermediates in a reaction mechanism often relies on experimental evidence from radical trapping experiments and spectroscopic analysis.

Radical Trapping Experiments: These experiments involve adding a "radical trap" to the reaction mixture. A radical trap is a molecule that reacts rapidly with radical intermediates to form a stable, detectable product. researchgate.net A common radical trap is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a stable radical that readily combines with transient carbon-centered radicals. researchgate.net The detection of the TEMPO-alkyl adduct provides strong evidence for the existence of the alkyl radical intermediate. researchgate.net Other trapping methods, such as those based on homolytic substitution (SH2'), have also been developed to detect short-lived radical species. acs.org

Spectroscopic Evidence: Spectroscopic techniques can also provide evidence for the presence of radicals. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting species with unpaired electrons, such as radicals. However, the low concentration and short lifetime of many radical intermediates can make direct observation challenging. researchgate.net In some cases, computational studies, including Density Functional Theory (DFT), are used to calculate the spectroscopic properties of proposed radical intermediates, which can then be compared with experimental data. nih.gov Furthermore, the far-ultraviolet spectra of iodoalkanes have been studied, providing information about the electronic transitions involving the non-bonding electrons on the iodine atom, which are relevant to the homolytic cleavage of the C-I bond. capes.gov.br

Electron Transfer Processes in the Formation or Reactions of Iodinated Compounds

The formation and subsequent reactions of this compound are intimately linked with mechanisms involving the movement of electrons. While its synthesis via iodoetherification of cyclohexene typically proceeds through an electrophilic addition pathway, the resulting carbon-iodine bond is susceptible to single-electron transfer (SET) processes, particularly under photochemical or transition-metal-catalyzed conditions. This opens up a rich field of radical chemistry and transformations.

The formation of trans-1-ethoxy-2-iodocyclohexane can be achieved by reacting cyclohexene with ethanol in the presence of molecular iodine (I₂). This reaction is generally understood to proceed via an electrophilic addition mechanism. The iodine molecule attacks the cyclohexene double bond, forming a cyclic iodonium ion intermediate. This intermediate is then opened by the nucleophilic attack of ethanol, leading to the trans product. This standard mechanism involves polar, two-electron steps rather than a single-electron transfer pathway.

However, once formed, the C-I bond in this compound, and in related iodoalkanes like iodocyclohexane (B1584034), dictates its reactivity in other contexts. The carbon-iodine bond is the weakest of the carbon-halogen bonds, predisposing it to homolytic cleavage to generate radical intermediates. smolecule.com This characteristic is central to its participation in reactions driven by electron transfer.

Single-electron transfer is a fundamental process where one electron is transferred from a donor to an acceptor molecule, generating radical ions. diva-portal.org In the context of iodinated compounds, SET can be initiated by photoredox catalysts, transition metals, or strong reducing agents. nih.govsigmaaldrich.com These reactions often generate alkyl radicals, which can then participate in a variety of bond-forming reactions. acs.org

Recent studies in photoredox catalysis have highlighted the importance of SET in activating unactivated alkyl halides. nih.gov For example, visible-light-mediated synergistic catalysis involving nickel and a halogen-atom transfer (XAT) agent can couple unactivated alkyl iodides with aryl bromides. In such systems, an excited photocatalyst is quenched by an amine, which then reduces a Ni(II) complex to a Ni(0) species. This electron-rich Ni(0) complex can then engage with the alkyl iodide. However, mechanistic studies involving Stern-Volmer experiments with 4CzIPN as the photocatalyst and iodocyclohexane showed that the excited state of the photocatalyst was quenched by the amine, not by iodocyclohexane directly, pointing to a radical pathway initiated by the reduced catalyst. chemrxiv.org

Another clear example of electron transfer is seen in the reaction of iodocyclohexane with lithium dibutylcuprate (Bu₂CuLi·LiI). These reactions produce not only the expected substitution product (butylcyclohexane) but also significant amounts of reduction (cyclohexane), elimination (cyclohexene), and dimerization (bicyclohexyl) products. The formation of these side products, along with the generation of octane (B31449) from the cuprate, provides strong evidence for a cyclohexyl radical intermediate, which is formed via an electron-transfer mechanism. researchgate.netacs.org

The product distribution from such reactions underscores the competition between traditional substitution and radical pathways initiated by electron transfer.

Table 1: Product Distribution from the Reaction of Iodocyclohexane with Bu₂CuLi·LiI

| Product | Yield (%) |

|---|---|

| Butylcyclohexane | 31 |

| Cyclohexane (B81311) | 15 |

| Cyclohexene | 14 |

| Bicyclohexyl | 28 |

| Octane | 12 |

Data sourced from a study on the reaction of Bu₂CuLi·LiI with iodocyclohexane in THF at -78 °C for 1 hour. acs.org

This reactivity is harnessed in modern synthetic methods. For instance, a synergistic approach using both photoredox and copper catalysis can achieve C(sp³)–N couplings of unactivated alkyl iodides. nih.gov A proposed mechanism involves the photoexcitation of a copper(I) complex, which then undergoes a single electron transfer to the alkyl iodide. This generates an alkyl radical and a copper(II) species, which ultimately combine to form the new C-N bond and regenerate the catalyst. nih.govpearson.com The participation of substituted iodocyclohexanes, including 2-ethoxy derivatives, in these types of radical-based cross-coupling reactions highlights the synthetic utility derived from the electron transfer reactivity of the C-I bond. chemrxiv.org

Stereochemical Investigations of 1 Ethoxy 2 Iodocyclohexane

Conformational Analysis of 1-Ethoxy-2-iodocyclohexane and Related Halocyclohexanes

The conformational landscape of this compound is dominated by the equilibrium between different chair conformations. The relative stability of these conformers is determined by a complex interplay of steric hindrance, electronic effects, and the influence of the surrounding solvent medium.

The cyclohexane (B81311) ring exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, each substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Through a process known as a ring flip, axial substituents become equatorial and vice versa.

For 1,2-disubstituted cyclohexanes, two diastereomers exist: cis and trans.

In the cis isomer , one substituent is axial and the other is equatorial (a,e or e,a). These two conformers are in equilibrium. The steric preference is for the bulkier group to occupy the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. The relative steric bulk of substituents can be quantified by their A-values, which represent the free energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.

In the trans isomer , the substituents are either both axial (a,a) or both equatorial (e,e). The diaxial conformation typically suffers from significant steric strain due to 1,3-diaxial interactions. Consequently, the diequatorial (e,e) conformer is generally much more stable.

The conformational preference is primarily governed by the steric demands of the ethoxy and iodo groups. While the iodine atom is large, its steric demand (A-value) is moderated by its long carbon-iodine bond length. The ethoxy group is generally considered to be sterically bulkier. Based purely on steric considerations (A-values), the ethoxy group has a stronger preference for the equatorial position than the iodo group.

However, stereoelectronic effects, such as hyperconjugation, can also play a crucial role. In some trans-1,2-dihalocyclohexanes, the diaxial (a,a) conformer is found to be surprisingly stable, particularly in non-polar solvents, due to stabilizing interactions between the anti-periplanar C-X bonds. nih.gov For the cis isomer of this compound, this would mean the equilibrium would favor the conformer where the larger ethoxy group is equatorial and the iodo group is axial.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -I (Iodo) | 0.47 |

| -Br (Bromo) | 0.48 |

| -Cl (Chloro) | 0.53 |

| -OCH3 (Methoxy) | 0.6 |

| -CH2CH3 (Ethyl) | 1.8 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

Data sourced from references libretexts.orgmasterorganicchemistry.comwikipedia.orgpharmacy180.com. The A-value for the ethoxy group is expected to be similar to or slightly larger than that for the methoxy and ethyl groups.

The polarity of the solvent can significantly alter the position of the conformational equilibrium. Generally, a more polar solvent will preferentially stabilize the conformer with the larger dipole moment.

For trans-1-ethoxy-2-iodocyclohexane, the diequatorial (e,e) conformer is more polar than the diaxial (a,a) conformer. Therefore, an increase in solvent polarity is expected to shift the equilibrium further in favor of the diequatorial form. Studies on analogous trans-1,2-dihalocyclohexanes have confirmed this trend, where the population of the more polar diequatorial conformer increases in solvents like DMSO compared to non-polar solvents like CCl4. nih.gov

For the cis isomer, both the (a,e) and (e,a) conformers possess significant dipole moments. The extent to which solvent polarity affects this equilibrium depends on the difference in the dipole moments of the two conformers. However, in systems with strong intrinsic stereoelectronic effects, such as the hyperconjugation stabilizing an axial halogen, the influence of the solvent may be limited.

The "Gauche effect" typically refers to the tendency of a molecule to adopt a gauche conformation when it might be expected to adopt an anti conformation. In the context of 1,2-disubstituted cyclohexanes, the spatial relationship between the two substituents is crucial.

In the diequatorial (e,e) conformation of the trans isomer, the C-O and C-I bonds have a gauche relationship (dihedral angle of approximately 60°).

In the diaxial (a,a) conformation of the trans isomer, these bonds are anti-periplanar (dihedral angle of 180°).

While steric repulsion between the large iodo and ethoxy groups in a gauche arrangement would be destabilizing, this can be counteracted by stabilizing electronic interactions. Hyperconjugation, an interaction between a filled bonding orbital (e.g., σC-H) and an adjacent empty anti-bonding orbital (e.g., σ*C-I), is a key factor. In trans-1,2-dihalocyclohexanes, such hyperconjugative effects are particularly strong in the diaxial conformer, which can overcome steric strain and lead to a significant population of the (a,a) form. nih.gov For the cis isomer, the (a,e) arrangement is inherently gauche. The stability of this conformation is a balance between the steric repulsion of the substituents and any stabilizing gauche interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibria of cyclohexane derivatives in solution. auremn.org.br The key parameters derived from ¹H NMR spectra are the vicinal coupling constants (³J_HH) between adjacent protons.

According to the Karplus equation, the magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them.

A large coupling constant (typically 8–13 Hz) is observed for protons that are anti-periplanar, such as those in an axial-axial relationship.

Smaller coupling constants (typically 1–5 Hz) are observed for protons with a gauche relationship, such as those in axial-equatorial or equatorial-equatorial arrangements.

By measuring the time-averaged coupling constant for the protons at C1 and C2, the relative populations of the different chair conformers can be calculated. For instance, in the trans isomer, a large observed ³J_H1,H2 value would indicate a high population of the diaxial conformer, while a small value would suggest the predominance of the diequatorial conformer. For the cis isomer, the observed coupling constant would be a weighted average of the axial-axial and equatorial-equatorial couplings present in the (e,a) conformer and the axial-equatorial and equatorial-axial couplings in the (a,e) conformer, allowing for the determination of the equilibrium position. Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the direct observation of individual conformers. acs.org

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The synthesis of this compound often involves electrophilic addition to cyclohexene (B86901). The stereochemical outcome of such reactions is critical in determining the relative configuration of the final product.

The reaction of cyclohexene with iodine (I₂) in the presence of ethanol (B145695) as a solvent and nucleophile is a classic example of an oxyiodination (specifically, an ethoxy-iodination) reaction. This reaction proceeds with a high degree of diastereoselectivity, leading predominantly to the trans isomer.

The mechanism responsible for this stereochemical control involves the formation of a cyclic iodonium (B1229267) ion intermediate.

The π-bond of the cyclohexene double bond attacks an iodine molecule, displacing an iodide ion (I⁻).

A three-membered ring, the iodonium ion, is formed. This bulky intermediate blocks one face of the original double bond.

The ethanol nucleophile must then attack from the opposite face (an anti-attack ). The attack occurs at one of the two carbons of the iodonium ion, opening the ring.

This compulsory anti-attack mechanism dictates that the ethoxy group and the iodo group are added to opposite faces of the cyclohexane ring, resulting in the formation of trans-1-ethoxy-2-iodocyclohexane as the major product. This method provides excellent control over the relative stereochemistry of the two newly formed stereocenters.

Strategies for Asymmetric Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral this compound derivatives, which involves the stereocontrolled introduction of both an ethoxy and an iodine group across a cyclohexene double bond, presents a significant synthetic challenge. The development of methodologies to control the absolute stereochemistry of the two newly formed stereocenters is crucial for accessing enantiomerically enriched products. Strategies to achieve this can be broadly categorized into catalyst-controlled and substrate-controlled methods.

A promising approach for the asymmetric synthesis of this compound is through a catalyst-controlled intermolecular iodoetherification of cyclohexene. While a direct and highly enantioselective catalytic iodoalkoxylation of simple alkenes with alcohols remains an area of ongoing research, analogous transformations provide a strong foundation for the development of such methods. For instance, a dinuclear zinc complex has been successfully employed in the catalytic asymmetric iodoesterification of simple alkenes. nih.govresearchgate.net This system, utilizing a chiral bis(aminoimino)binaphthoxide ligand, has demonstrated high enantioselectivity in the reaction of alkenes with carboxylic acids in the presence of an iodine source. nih.govresearchgate.net Adapting this catalytic system to use alcohols like ethanol as the nucleophile could provide a direct pathway to chiral this compound.

Another potential strategy involves the use of chiral hypervalent iodine reagents. nih.govsioc-journal.cn These reagents have been utilized in a variety of asymmetric transformations, including the functionalization of olefins. sioc-journal.cn A chiral hypervalent iodine reagent could activate the iodine source enantioselectively, leading to the formation of a chiral iodonium ion intermediate. Subsequent attack by ethanol would then yield the desired chiral this compound derivative. The stereochemical outcome would be dictated by the structure of the chiral ligand on the iodine reagent. nih.gov

Substrate-controlled diastereoselective synthesis offers an alternative route. This strategy involves the use of a chiral cyclohexene derivative, where a pre-existing stereocenter directs the stereochemical outcome of the iodoetherification reaction. For example, the iodocyclization of a chiral cyclohexenol derivative, where the hydroxyl group is tethered to the reacting alkene, can proceed with high diastereoselectivity. The stereochemistry of the newly formed centers is controlled by the steric and electronic properties of the chiral substrate. While this approach would yield a more complex derivative rather than this compound itself, the underlying principles of stereochemical control are directly applicable.

The development of asymmetric iodocyclization reactions, often guided by chiral catalysts, also offers valuable insights. nih.gov Although many examples focus on intramolecular reactions for the synthesis of heterocyclic compounds, the principles of enantioselective iodonium ion formation and subsequent nucleophilic attack are transferable to intermolecular systems. nih.gov A chiral catalyst could coordinate to the alkene and the iodine source, creating a chiral environment that directs the approach of the ethanol nucleophile to one face of the intermediate iodonium ion.

While specific examples for the asymmetric synthesis of this compound are not extensively documented, the progress in related catalytic asymmetric iodoetherification and iodoesterification reactions provides a clear roadmap for future research. The table below summarizes results from analogous asymmetric iodo-functionalization reactions, illustrating the potential for achieving high enantioselectivity in the synthesis of chiral 1-alkoxy-2-iodocyclohexane derivatives.

| Alkene Substrate | Nucleophile | Chiral Catalyst/Reagent | Product Type | Enantiomeric Ratio (er) | Reference |

| Unfunctionalized Alkenes | o-nitrophenols | Trinuclear Zn3-(R,S,S)-aminoiminobinaphthoxide complex | Chiral Iodoethers | up to 92.5:7.5 | nih.gov |

| Simple Alkenes | p-methoxybenzoic acid | Dinuclear zinc-3,3'-(R,S,S)-bis(aminoimino)binaphthoxide complex | Chiral Iodoesters | High | nih.govresearchgate.net |

This interactive data table showcases the potential of catalytic systems to achieve high levels of stereocontrol in iodo-functionalization reactions of alkenes.

Advanced Computational and Theoretical Studies of 1 Ethoxy 2 Iodocyclohexane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a framework to predict and understand molecular behavior from first principles. For a substituted cyclohexane (B81311) like 1-ethoxy-2-iodocyclohexane, these methods are invaluable for exploring its conformational landscape and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. nih.gov The application of DFT to this compound involves the optimization of its molecular geometry to find stable conformations, primarily the chair forms with substituents in axial or equatorial positions. researchgate.net

The process begins by constructing an initial guess of the molecular structure. DFT calculations then iteratively solve the Kohn-Sham equations to minimize the electronic energy of the system, adjusting the atomic positions until a stationary point on the potential energy surface is reached. researchgate.netnih.gov The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

A key challenge in modeling substituted cyclohexanes is accurately capturing the delicate balance between steric repulsion and attractive London dispersion forces that dictate the axial-equatorial equilibrium. rsc.org The choice of the exchange-correlation functional and basis set is critical. Hybrid functionals like B3LYP are popular, but functionals that account for dispersion, such as the M06-2X or empirical dispersion corrections (e.g., B3LYP-D3), often provide more reliable energetic predictions for non-covalent interactions. rsc.org For this compound, DFT calculations can determine the relative stability of its various diastereomers and conformers (e.g., cis vs. trans, and within each, diaxial, diequatorial, and axial-equatorial arrangements). These calculations provide the optimized bond lengths, bond angles, and dihedral angles that characterize the lowest energy states of the molecule.

Table 1: Illustrative DFT-Calculated Energetic Parameters for Cyclohexane Derivatives This table presents typical data obtained from DFT calculations on substituted cyclohexanes to illustrate the type of information generated. Specific values for this compound would require dedicated computational studies.

| Parameter | Functional/Basis Set | Value |

| Relative Energy (Axial vs. Equatorial) | B3LYP/6-311+G | Varies |

| Zero-Point Vibrational Energy (ZPVE) | B3LYP/6-311+G | Varies |

| Gibbs Free Energy Difference (ΔG) | M06-2X/aug-cc-pVTZ | Varies |

Understanding the chemical transformations of this compound, such as its formation via iodination of an alkene or subsequent substitution reactions, requires mapping the reaction pathways and identifying the corresponding transition states. researchgate.netmdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the minimum energy path between reactants and products. youtube.com

Computational methods like the relaxed surface scan or more sophisticated techniques such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) methods are employed to locate these transition state geometries. youtube.com Once a candidate transition state structure is found, it is optimized, and a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a crucial parameter for understanding reaction kinetics.

From the optimized geometries and calculated vibrational frequencies of reactants, products, and transition states, it is possible to predict key thermodynamic and kinetic parameters. Statistical mechanics, often using the rigid rotor-harmonic oscillator approximation, allows for the calculation of thermal corrections to the electronic energies. researchgate.net

This enables the prediction of:

Thermodynamic Parameters: Enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. These values determine the spontaneity and equilibrium position of a chemical process.

Kinetic Parameters: The activation energy (Ea) derived from the energy difference between the reactants and the transition state is used within Transition State Theory (TST) to estimate the reaction rate constant (k). nih.gov

These theoretical predictions are vital for understanding the mechanisms of formation and subsequent reactivity of this compound under various conditions.

Electronic Structure and Bonding Analysis

Beyond geometry and energetics, computational methods offer a deep dive into the electronic nature of a molecule. For this compound, analyzing its electronic structure reveals how the interplay between the ethoxy and iodo substituents influences its stability and reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs that aligns with intuitive Lewis structures. uni-muenchen.deq-chem.com This method provides a quantitative basis for analyzing intramolecular interactions, such as hyperconjugation and steric repulsion.

In this compound, NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. Key interactions would include:

Hyperconjugation: Electron donation from a C-H or C-C σ bonding orbital into an adjacent empty C-I or C-O σ* antibonding orbital.

Anomeric Effects: Donation from the lone pairs of the ethoxy oxygen atom into neighboring antibonding orbitals (e.g., σ* C-I or σ* C-C).

The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction. NBO analysis also provides information on atomic charges, bond polarization, and the hybrid composition of orbitals. researchgate.netjoaquinbarroso.com This data is crucial for explaining conformational preferences that cannot be rationalized by sterics alone. researchgate.netresearchgate.net

Table 2: Representative NBO Analysis Data for Donor-Acceptor Interactions This table is a conceptual representation of the output from an NBO analysis, illustrating the types of interactions and stabilization energies that would be calculated for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C-C) | Illustrative Value | Anomeric Effect |

| LP (O) | σ* (C-I) | Illustrative Value | Anomeric Effect |

| σ (C-H) | σ* (C-I) | Illustrative Value | Hyperconjugation |

| σ (C-C) | σ* (C-O) | Illustrative Value | Hyperconjugation |

The distribution of electrons within a molecule dictates its reactive sites for electrophilic or nucleophilic attack. This distribution can be analyzed through calculated partial atomic charges (e.g., from NBO or other population analysis schemes) and, more visually, through the Molecular Electrostatic Potential (MEP).

The MEP is a three-dimensional map of the electrostatic potential generated by the molecule's electron and nuclear charge distribution. youtube.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are typically associated with lone pairs on electronegative atoms like oxygen and are susceptible to electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas. These are often found around hydrogen atoms bonded to electronegative atoms and represent sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen and iodine atoms due to their high electronegativity and lone pairs. Conversely, positive potential would be concentrated on the hydrogen atoms of the cyclohexane ring and the ethoxy group. This analysis provides a powerful visual tool for predicting intermolecular interactions and chemical reactivity. youtube.com

Continuum Solvation Models in Computational Studies

In the computational analysis of this compound, understanding its behavior in a solvent is crucial, as most chemical processes occur in solution. Continuum solvation models are a class of implicit solvation methods widely used in quantum chemistry to account for solvent effects without the prohibitive computational cost of explicitly modeling individual solvent molecules. faccts.degoogle.com These models treat the solvent as a continuous, polarizable dielectric medium characterized by its dielectric constant (ε). The solute molecule, in this case, this compound, is placed within a cavity carved out of this dielectric continuum. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that electrostatically interacts with the solute, a process that is solved self-consistently. redalyc.org

Several popular continuum models are employed in theoretical studies, including the Polarizable Continuum Model (PCM) and its variants like the Conductor-like PCM (C-PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). faccts.dewikipedia.org These models are adept at calculating the free energy of solvation, which is essential for predicting how the solvent environment influences the conformational equilibria, reaction barriers, and spectroscopic properties of the solute. rsc.org While they differ in the specifics of cavity definition and the calculation of polarization charges, they all provide a computationally efficient means to approximate the influence of a bulk solvent. wikipedia.org

Influence on Conformational Stability

For this compound, the cyclohexane ring exists predominantly in a chair conformation. The relative orientation of the ethoxy and iodo groups gives rise to different conformers. In the case of the trans isomer, the two most stable chair conformations are the diequatorial (e,e) and the diaxial (a,a) forms. In the gas phase, the diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions that destabilize the diaxial form. libretexts.orgopenstax.org

Continuum solvation models can be used to investigate how this conformational preference is altered by the solvent. The solvent's polarity can differentially stabilize the conformers based on their respective dipole moments. Typically, the conformer with the larger dipole moment will be more stabilized by a polar solvent. Computational studies on similar disubstituted cyclohexanes show that while the diequatorial conformer remains favored, the energy difference between the conformers can change with solvent polarity. fiveable.me

| Conformer | Gas Phase (ε=1) | Cyclohexane (ε=2.0) | Dichloromethane (B109758) (ε=8.9) | Water (ε=78.3) |

| Diequatorial (e,e) | 0.00 | 0.00 | 0.00 | 0.00 |

| Diaxial (a,a) | +5.5 | +5.7 | +6.1 | +6.3 |

| Note: This table presents illustrative data based on typical computational results for disubstituted cyclohexanes to demonstrate the effect of solvent polarity on conformational energy. The diequatorial conformer is set as the reference energy (0.00 kcal/mol). A positive value indicates the energy penalty for the diaxial conformer. |

Calculation of Solvation Free Energy

A key thermodynamic quantity calculated using continuum models is the Gibbs free energy of solvation (ΔGsolv). This value represents the change in free energy when a molecule is transferred from the gas phase to the solvent. It is composed of electrostatic contributions (from the solute-solvent polarization) and non-electrostatic terms, which account for phenomena like cavity formation and dispersion interactions. acs.orgresearchgate.net The SMD model, for example, is specifically parameterized to accurately predict solvation free energies by including these non-electrostatic terms based on the solvent-accessible surface area of the solute. acs.orgaau.dk

The calculated solvation free energy of this compound would be expected to become more favorable (more negative) as the polarity of the solvent increases, reflecting stronger electrostatic stabilization. Different models may yield slightly different values due to their underlying formalisms. aau.dk

| Solvent | Dielectric Constant (ε) | SMD Model | C-PCM Model |

| Cyclohexane | 2.0 | -3.1 | -2.5 |

| Chloroform | 4.7 | -4.5 | -3.8 |

| Acetonitrile | 35.7 | -5.8 | -5.1 |

| DMSO | 46.8 | -6.1 | -5.3 |

| Water | 78.3 | -5.5 | -4.9 |

| Note: This table contains representative Gibbs free energy of solvation (ΔGsolv) values in kcal/mol for the more stable diequatorial conformer of this compound. The data is illustrative, based on calculations for analogous halogenated and ether-containing organic molecules, to show trends across different solvents and models. acs.orgdujps.com |

Effect on Molecular Dipole Moment

The reaction field generated by the polarized solvent continuum also influences the electronic structure of the solute molecule itself. This electronic polarization typically leads to an increase in the molecule's dipole moment upon solvation, especially in polar solvents. redalyc.orgsmf.mx Computational studies using continuum models can quantify this effect. For this compound, the dipole moment is expected to be enhanced in solvents with high dielectric constants compared to the gas phase value.

| Medium | Dielectric Constant (ε) | Calculated Dipole Moment (D) |

| Gas Phase | 1.0 | 2.15 |

| Cyclohexane | 2.0 | 2.40 |

| Dichloromethane | 8.9 | 2.75 |

| Acetonitrile | 35.7 | 2.95 |

| Water | 78.3 | 3.05 |

| Note: The data presented is illustrative, based on typical increases in dipole moment observed for similar polar molecules when transitioning from the gas phase to solvents of varying polarity. dujps.com |

Chemical Reactivity and Derivatization of 1 Ethoxy 2 Iodocyclohexane

Reactions Involving the Carbon-Iodine Bond

The C-I bond in 1-ethoxy-2-iodocyclohexane is the most reactive site in the molecule. The significant difference in electronegativity between carbon and iodine results in a polarized bond, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. Furthermore, the iodide ion is an excellent leaving group, facilitating both substitution and elimination reactions.

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile. ucsb.edu Depending on the reaction conditions and the nature of the nucleophile, this can proceed through either an SN1 or SN2 mechanism. masterorganicchemistry.com

As a secondary alkyl iodide, this compound can undergo both SN1 and SN2 reactions. libretexts.org

SN2 Pathway : This pathway is favored by strong, typically anionic, nucleophiles (e.g., OH⁻, CN⁻, RO⁻) and polar aprotic solvents. libretexts.orgorganicmystery.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at that center. chemistrysteps.com The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. reddit.com Steric hindrance around the reaction center can impede the SN2 mechanism. In this compound, the adjacent ethoxy group can exert some steric influence.

SN1 Pathway : This pathway is favored by weak, neutral nucleophiles (e.g., H₂O, ROH) and polar protic solvents, which can stabilize the intermediate carbocation. youtube.com The reaction is a two-step process: the C-I bond first breaks to form a secondary carbocation, which is then attacked by the nucleophile. ucsb.edu This pathway would lead to a racemic mixture of products if the starting material is chiral. The stability of the secondary carbocation is a key factor, and rearrangements are possible to form a more stable carbocation, although in a six-membered ring, this is less common.

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Secondary (possible) | Secondary (possible) |

| Nucleophile | Weak (e.g., H₂O, CH₃OH) | Strong (e.g., NaCN, NaOH) |

| Solvent | Polar Protic (e.g., Ethanol (B145695), Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Stereochemistry | Racemization | Inversion of configuration |

In the presence of a base, this compound can undergo elimination reactions to form a double bond. The regiochemical outcome depends on which β-hydrogen is removed.

Formation of Cyclohexene (B86901) : If a proton is removed from the carbon atom at position 3 (C3), the result is the formation of 3-ethoxycyclohexene. This is a dehydrohalogenation reaction. organic-chemistry.org

Formation of Enol Ether : If a proton is removed from the carbon atom at position 1 (C1), which is adjacent to the ethoxy group, the product is 1-ethoxycyclohexene, an enol ether. wikipedia.org

These elimination reactions typically proceed via the E2 mechanism when a strong, non-nucleophilic base is used (e.g., potassium tert-butoxide). youtube.com The E2 mechanism requires a specific stereochemical arrangement where the β-hydrogen and the leaving group (iodine) are in an anti-periplanar conformation. masterorganicchemistry.com In the chair conformation of cyclohexane (B81311), this means both the hydrogen and the iodine must be in axial positions. chemistrysteps.com The stability of the resulting alkene also influences the product distribution, with the more substituted alkene (Zaitsev's rule) generally being the major product unless a sterically hindered base is used, which would favor the less substituted product (Hofmann product). khanacademy.org

| Product | Type | Conditions Favoring Formation |

|---|---|---|

| 3-Ethoxycyclohexene | Cyclohexene derivative | Strong, non-hindered base (Zaitsev product) |

| 1-Ethoxycyclohexene | Enol Ether | Strong, sterically hindered base (Hofmann product) |

The carbon-iodine bond is highly effective in participating in organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. cem.com Palladium-catalyzed reactions such as the Suzuki and Heck reactions are particularly relevant. nih.govyoutube.comyoutube.com

Suzuki Coupling : In a Suzuki coupling, this compound can be reacted with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This would result in the formation of a new C-C bond, replacing the iodine with the organic group from the organoboron reagent. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. organic-chemistry.org

Heck Reaction : The Heck reaction couples the alkyl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene would lead to the formation of a substituted cyclohexene, with the new carbon-carbon bond formed at the site of the former C-I bond. buecher.de The regioselectivity of the addition to the alkene is an important consideration in this reaction. nih.gov

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base (e.g., Na₂CO₃) | 1-Ethoxy-2-arylcyclohexane |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(0) catalyst, Base (e.g., Et₃N) | Substituted 1-ethoxycyclohexene |

Transformations of the Ethoxy Moiety

The ethoxy group is generally less reactive than the carbon-iodine bond. Ethers are known for their chemical stability, which is why they are often used as solvents. masterorganicchemistry.com However, under specific conditions, the ethoxy group can be cleaved or transformed.

The most common reaction of ethers is cleavage by strong acids, particularly hydrogen halides like HBr and HI. chemistrysteps.comlibretexts.org The reaction involves protonation of the ether oxygen to form a good leaving group (an alcohol). stackexchange.com This is followed by a nucleophilic attack by the halide ion. khanacademy.org

For this compound, cleavage can occur at two positions:

Attack at the ethyl group : The halide ion can attack the primary carbon of the ethyl group via an SN2 mechanism, yielding 2-iodocyclohexanol and ethyl iodide. masterorganicchemistry.com

Attack at the cyclohexyl group : Attack at the secondary carbon of the cyclohexane ring is also possible. This would proceed via an SN2 or SN1 mechanism, depending on the conditions, to give iodoethane and 1,2-iodohydrin (which would likely be unstable).

Given that nucleophilic attack is generally faster at a less sterically hindered primary carbon, the SN2 attack at the ethyl group is the more probable pathway. stackexchange.com If an excess of the hydrogen halide is used, the initially formed 2-iodocyclohexanol can be further converted to 1,2-diiodocyclohexane.

Direct functional group interconversion on the ethoxy group without cleaving the ether bond is challenging due to the general inertness of the C-O bond. Most transformations would logically proceed after the ether has been cleaved to the corresponding alcohol (2-iodocyclohexanol). Once the alcohol is formed, a wide range of functional group interconversions become possible, such as oxidation to a ketone or conversion to other esters or ethers.

It is conceivable that under radical conditions, reactions such as halogenation could occur on the ethyl group, but achieving selectivity would be difficult, and such reactions are not as common or controlled as the ionic pathways described above. Therefore, for synthetic purposes, transformations involving the ethoxy moiety almost exclusively begin with an ether cleavage step.

Cyclohexane Ring Modifications

Modifications of the cyclohexane scaffold of this compound can be approached through two primary pathways: the further functionalization of the existing ring and reactions that lead to ring-opening or rearrangement. These transformations are crucial for the synthesis of more complex molecules and for creating diverse chemical structures from a relatively simple starting material.

Further Functionalization of the Cyclohexane Scaffold

The primary route for the further functionalization of the this compound ring involves the substitution or elimination of the iodo group. The presence of the neighboring ethoxy group can significantly influence the outcome of these reactions through steric and electronic effects.

Elimination Reactions:

One of the most common reactions for 2-haloethers is dehydrohalogenation to form an alkene. In the case of this compound, treatment with a strong, non-nucleophilic base is expected to induce an E2 elimination, leading to the formation of cyclohexene derivatives. The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and iodide is a critical factor in determining the product distribution. For the E2 mechanism to proceed, both the iodine atom and a hydrogen atom on an adjacent carbon (C1 or C3) must be in axial positions in the chair conformation of the cyclohexane ring.

Formation of 1-Ethoxycyclohexene: Elimination of a proton from C1 would lead to the formation of 1-ethoxycyclohexene.

Formation of 3-Ethoxycyclohexene: Elimination of a proton from C3 would result in 3-ethoxycyclohexene.

The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and the steric hindrance of the base.

Substitution Reactions:

Nucleophilic substitution of the iodide in this compound can proceed via S_N1 or S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The presence of the adjacent ethoxy group can lead to neighboring group participation, where the oxygen atom acts as an internal nucleophile to displace the iodide, forming a cyclic oxonium ion intermediate. dalalinstitute.comwikipedia.org This intermediate can then be attacked by an external nucleophile. This participation can lead to retention of stereochemistry at the carbon bearing the leaving group.

| Reaction Type | Reagents | Potential Products | Key Considerations |

| E2 Elimination | Strong, non-nucleophilic base (e.g., t-BuOK) | 1-Ethoxycyclohexene, 3-Ethoxycyclohexene | Requires anti-periplanar geometry of H and I |

| S_N2 Substitution | Strong nucleophile (e.g., NaN3, NaCN) | 1-Ethoxy-2-azidocyclohexane, 1-Ethoxy-2-cyanocyclohexane | Inversion of stereochemistry |

| S_N1/NGP | Weak nucleophile/solvolysis (e.g., H2O, ROH) | 1-Ethoxy-2-hydroxycyclohexane, Diethoxydioxane derivatives | Potential for neighboring group participation leading to retention of stereochemistry and rearranged products |

This table represents predicted reactivity based on general principles of organic chemistry, as direct experimental data for this compound is limited.

Ring-Opening or Rearrangement Reactions

While less common for simple substituted cyclohexanes under standard conditions, ring-opening or rearrangement reactions of this compound could potentially be induced under specific conditions, such as in the presence of strong Lewis acids or through photochemically initiated radical pathways.

Lewis Acid-Induced Rearrangements:

Coordination of a Lewis acid to the ethoxy group could facilitate the cleavage of the C-O bond, leading to a carbocation intermediate. This carbocation could then undergo rearrangement, such as a hydride or alkyl shift, to form a more stable carbocation before being trapped by a nucleophile. Such rearrangements could potentially lead to ring contraction, forming functionalized cyclopentane derivatives. For instance, a 1,2-hydride shift could lead to a more stable tertiary carbocation if other substituents are present on the ring.

Radical-Mediated Reactions:

Homolytic cleavage of the relatively weak carbon-iodine bond, for example, through photolysis or with a radical initiator, would generate a carbon-centered radical at the C2 position. This radical could undergo a variety of transformations, including:

Intramolecular cyclization: If a suitable functional group is present elsewhere on the molecule, the radical could undergo intramolecular cyclization.

Fragmentation: Under certain conditions, radical intermediates can lead to ring fragmentation, opening up the cyclohexane ring to form acyclic products. This is more likely if the fragmentation leads to the formation of stable molecules.

| Reaction Type | Conditions | Potential Outcome | Mechanistic Feature |

| Lewis Acid-Induced Rearrangement | Strong Lewis Acid (e.g., AlCl3, BF3) | Ring-contracted products (cyclopentyl derivatives) | Formation and rearrangement of carbocation intermediates |

| Radical Fragmentation | Photolysis or radical initiator (e.g., AIBN) | Acyclic iodo-alkenes | Homolytic cleavage of the C-I bond followed by β-scission |

Synthetic Applications and Broader Utility in Organic Chemistry

1-Ethoxy-2-iodocyclohexane as a Key Synthetic Intermediate

As a synthetic intermediate, this compound offers two distinct points of reactivity. The iodine atom, being an excellent leaving group, is the primary site for nucleophilic substitution or the formation of organometallic species. The ethoxy group, while less reactive, influences the steric and electronic environment of the molecule and can be a site for later-stage chemical modification, such as ether cleavage to reveal a hydroxyl group.

The synthesis of polyfunctionalized cyclohexanes with precise control over the spatial arrangement of substituents (stereochemistry) is a central goal in the synthesis of natural products and pharmaceuticals. A stereoselective reaction is one that preferentially forms one stereoisomer over others. masterorganicchemistry.comwikipedia.org The structure of this compound, with its two adjacent stereocenters, makes it an intriguing starting material for such endeavors.

The carbon-iodine bond can be targeted by a variety of stereocontrolled reactions. For instance, a nucleophilic substitution (SN2) reaction would proceed with inversion of configuration at the carbon atom bearing the iodine, allowing for the predictable installation of a new functional group with a specific stereochemical orientation relative to the ethoxy group. The success and stereochemical outcome of such reactions are highly dependent on the reaction mechanism and conditions. masterorganicchemistry.com

Below is a table illustrating potential stereoselective transformations for which this compound could serve as a substrate.

| Reaction Type | Reagent Class | Potential Transformation at C-I Bond | Expected Stereochemical Outcome |

| Nucleophilic Substitution (SN2) | Soft Nucleophiles (e.g., Azides, Cyanides) | Replacement of iodine with nucleophile | Inversion of stereochemistry |

| Radical Addition | Radical Initiators / Trapping Agents | Formation of a new C-C or C-H bond | Diastereoselectivity depends on radical face selectivity |

| Organometallic Formation | Active Metals (e.g., Mg, Li, Zn) | Formation of an organometallic intermediate | Configuration at C-metal bond may or may not be stable |

| Elimination (E2) | Strong, bulky bases | Formation of cyclohexene (B86901) derivative | Requires anti-periplanar H and I; stereospecific |

This table is illustrative and based on general principles of organic reactivity.

Domino reactions, also known as cascade or tandem reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgclockss.orgepfl.ch These reactions are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular frameworks from simple precursors. numberanalytics.comnih.govbeilstein-journals.org A cascade sequence involves consecutive reactions where each step generates the functionality required for the next transformation. wikipedia.org

While specific documented domino reactions commencing from this compound are not prevalent in the literature, its bifunctional nature makes it a prime candidate for such processes. A hypothetical cascade could be designed where an initial reaction at the iodo group triggers a subsequent intramolecular event involving the ethoxy group or another part of the molecule. For example, the formation of a radical at the C-1 position could be followed by a cyclization or rearrangement event, leading to a significant increase in molecular complexity in a single step.

A potential, hypothetical domino sequence is outlined below:

| Step | Proposed Transformation | Bonds Formed/Broken | Resulting Functionality |

| 1 | Radical Generation | C-I bond cleavage | Cyclohexyl radical |

| 2 | Intramolecular Cyclization | New C-C bond formation | Bicyclic or spirocyclic system |

| 3 | Radical Quenching | New C-H or C-X bond formation | Stable, complex polycyclic product |

This table represents a hypothetical reaction sequence to illustrate the potential of the compound in cascade processes.

Role in the Synthesis of Advanced Organic Scaffolds

Organic building blocks are relatively simple molecules that serve as the foundational components for constructing larger, more complex organic structures, known as scaffolds. cymitquimica.comalfa-chemistry.comsigmaaldrich.com These scaffolds form the core of molecules in fields like medicinal chemistry and materials science. alfa-chemistry.com this compound can be classified as a versatile bifunctional building block.

The iodo group is particularly useful for forming new carbon-carbon bonds through various cross-coupling reactions. For example, alkyl iodides can participate in reactions like the Suzuki, Heck, or Sonogashira couplings, which are fundamental methods for connecting different molecular fragments. unipi.itnih.gov The ethoxy group, on the other hand, can serve as a protected alcohol, which can be unveiled later in a synthetic sequence to provide a handle for further functionalization. This dual role allows chemists to use this compound to introduce a substituted cyclohexane (B81311) motif into a target molecule.

| Functional Group | Potential Synthetic Transformation | Application in Scaffold Synthesis |

| Iodo Group | Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Ligation to other aromatic or vinyl fragments. |

| Formation of Grignard or organolithium reagents | Reaction with electrophiles to build complexity. | |

| Radical reactions | Formation of C-C bonds under mild conditions. nih.gov | |

| Ethoxy Group | Ether cleavage (e.g., with BBr₃ or HBr) | Unmasking of a hydroxyl group for further reactions. |

| Steric/Electronic directing group | Influencing the stereochemical outcome of nearby reactions. |

Emerging Trends and Future Research Perspectives

Development of More Sustainable and Green Synthetic Routes for Halogenated Ethers

The classic synthesis of 1-Ethoxy-2-iodocyclohexane typically involves the electrophilic addition of an iodine source to cyclohexene (B86901) in the presence of ethanol (B145695). While effective, traditional methods often rely on reagents and conditions that are not environmentally benign. The future of its synthesis lies in the adoption of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve atom economy.

Key research directions include:

Use of Greener Reagents: A significant shift is toward replacing harsh iodinating agents with more sustainable alternatives. An efficient, metal-free iodination of hydrocarbons can be achieved by generating tert-butyl hypoiodite (B1233010) from iodine and sodium tert-butoxide, using the alkane as both reactant and solvent. acs.org This approach minimizes the use of toxic metals and solvents.

Catalytic Systems: The use of catalysts can reduce the amount of reagents needed and enable milder reaction conditions. For instance, natural Brazilian clays (B1170129) have been successfully utilized as low-cost, effective catalysts in the co-iodination of alkenes with alcohols. scielo.br Such clay-based catalysts are abundant, non-toxic, and can enhance reaction selectivity and yield. scielo.br

Alternative Solvents: Moving away from volatile organic solvents is a core tenet of green chemistry. The halogenation of alkenes can be performed in nucleophilic solvents like water or alcohols, which get incorporated into the final product, thereby improving atom economy. scielo.br The synthesis of this compound is an example of such a process where the solvent (ethanol) is also a reactant.

| Parameter | Traditional Method (e.g., I2 in CCl4/Ethanol) | Emerging Green Method (e.g., Clay Catalysis in Ethanol) |

|---|---|---|

| Iodine Source | Elemental Iodine (I2) | Elemental Iodine (I2) |

| Solvent | Often chlorinated solvents (e.g., CCl4) + Ethanol | Ethanol (serves as solvent and nucleophile) |

| Catalyst | Often uncatalyzed or uses Lewis acids | Natural clays, zeolites scielo.br |

| Environmental Impact | Higher (use of toxic solvents, potential for waste) | Lower (benign catalyst, reduced solvent use) |

| Efficiency | Variable, can be slow with side reactions manac-inc.co.jp | Potentially higher yield and selectivity scielo.br |

Integration with Flow Chemistry and High-Throughput Experimentation in Iodination Reactions

Modern chemical manufacturing and discovery are increasingly reliant on automation and miniaturization to accelerate progress and enhance safety. Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this transformation and are highly applicable to iodination reactions.

Flow Chemistry: Performing reactions in continuous flow reactors, rather than in traditional batch flasks, offers numerous advantages for halogenations. These reactions are often fast and highly exothermic; flow reactors provide superior heat dissipation, ensuring better temperature control and preventing runaway reactions. rsc.org This enhanced safety is crucial when handling reactive species like elemental halogens. rsc.org For the synthesis of this compound, a flow process could involve mixing streams of cyclohexene, an iodine source, and ethanol in a microreactor, allowing for precise control over residence time and reaction temperature, leading to improved yield and selectivity. rsc.org

High-Throughput Experimentation (HTE): HTE utilizes miniaturization and parallelization to rapidly screen numerous reaction conditions. chemrxiv.orgmt.com A 24- or 96-well plate can be used to test various catalysts, solvents, temperatures, and reactant ratios simultaneously. nih.gov This is particularly valuable for optimizing the synthesis of this compound. For example, HTE could be employed to quickly identify the most effective Lewis acid catalyst or the optimal concentration of a nucleophile to maximize the yield of the desired trans-isomer. nih.govacs.org The data-rich output from HTE is also ideal for building datasets for machine learning applications. chemrxiv.org

| Technology | Key Advantage | Parameters for Optimization |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise control of exotherms rsc.org | Flow rates, residence time, temperature, mixing efficiency rsc.org |